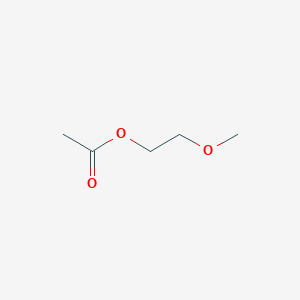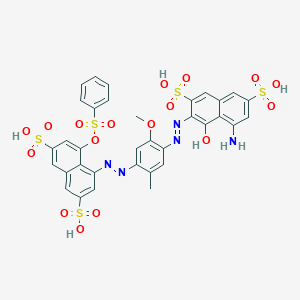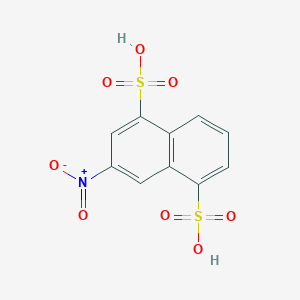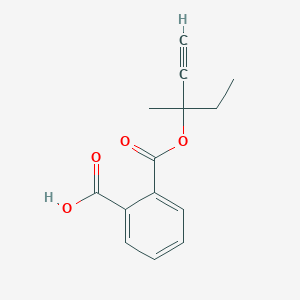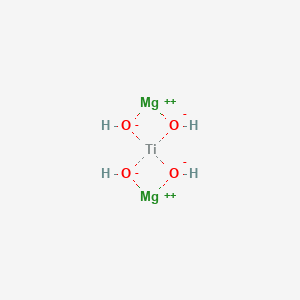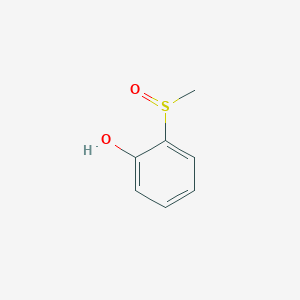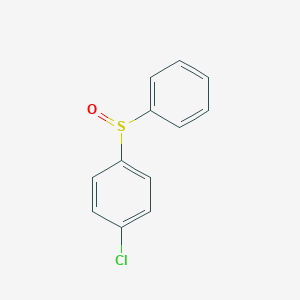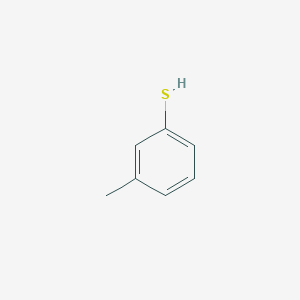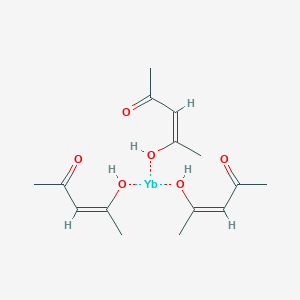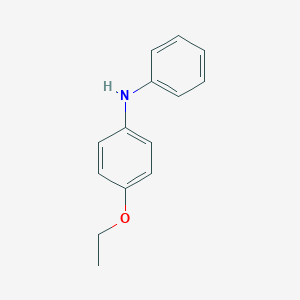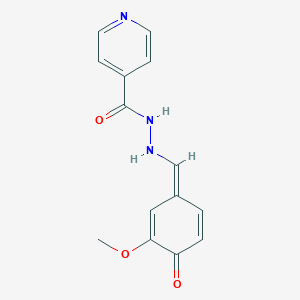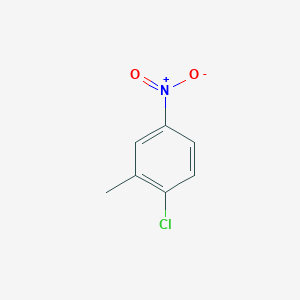
2-Chloro-5-nitrotoluene
Übersicht
Beschreibung
2-Chloro-5-nitrotoluene is a chemical compound with the molecular formula C7H6ClNO2 . It is an analog of chlorphenamidine .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitrotoluene involves the nitration of o-chlorotoluene . In industry production, the yield and regioselectivity of this process have been improved by employing different catalyst systems .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitrotoluene is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group . The molecular weight is 171.58 g/mol .Physical And Chemical Properties Analysis
2-Chloro-5-nitrotoluene has a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Thermal Decomposition : 2-Nitrotoluene, a chemical related to 2-Chloro-5-nitrotoluene, has been studied for its thermal decomposition properties using the Advanced Reactive System Screening Tool. This research is crucial for understanding explosion mechanisms associated with these chemicals (Wen Zhu et al., 2017).
Photo-Dissociation in Explosives Detection : Studies on the photo-dissociation of 2-nitrotoluene, a compound similar to 2-Chloro-5-nitrotoluene, highlight its use in explosive detection. This involves observing vibrationally excited NO, a byproduct of photo-dissociation, indicating the presence of explosives (H. Diez-y-Riega & H. Eilers, 2012).
Zeolite Catalysis in Aromatic Nitrations : Zeolite catalysis involving 2-nitrotoluene demonstrates its application in chemical synthesis, particularly in regioselective nitration reactions (R. Claridge et al., 1999).
Biodegradation of Toxic Pollutants : Micrococcus sp. strain SMN-1 has been found effective in degrading 2-nitrotoluene. This research provides insights into the detoxification of nitrotoluenes, which are environmental pollutants (S. Mulla et al., 2013).
Chemical Synthesis Improvements : Studies on synthesizing related compounds, such as 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, offer improvements in chemical synthesis methods (Xue Xu, 2006).
Vibrational Coherence in Photolabile Groups : Research on 2-Nitrotoluene, which models photolabile protecting groups and explosives like TNT, reveals insights into vibrational coherence in radical cations. This is significant in understanding explosive detonation and organic synthesis (Derrick Ampadu Boateng et al., 2019).
Explosives Biodegradation and Toxicity : Studies on 2,4,6-Trinitrotoluene (TNT) offer insights into the biodegradation and toxicity of nitroaromatic explosives. Understanding these processes is crucial for environmental remediation (J. Hawari et al., 2000).
Molecular Structure Analysis : Investigations into the molecular structures of compounds like 2-chloro-4-nitrotoluene provide fundamental insights into their chemical properties and potential applications (V. Arjunan et al., 2012).
Electrochemical Treatment : Research on electrochemical treatment of nitrotoluene compounds, like 2,4,6-trinitrotoluene, focuses on their reduction and subsequent removal, highlighting potential environmental cleanup methods (J. Rodgers & N. Bunce, 2001).
NMR Studies for Structural Insights : NMR studies on 2-chloro-4-nitrotoluene offer detailed insights into its molecular structure and behavior, crucial for understanding its chemical properties and interactions (V. Krishnakumar et al., 2012).
Safety And Hazards
2-Chloro-5-nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers Relevant papers on 2-Chloro-5-nitrotoluene include studies on its synthesis , molecular modeling , and safety data sheet .
Eigenschaften
IUPAC Name |
1-chloro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDCQZFFNFXYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065402 | |
| Record name | 2-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitrotoluene | |
CAS RN |
13290-74-9 | |
| Record name | 1-Chloro-2-methyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



